![molecular formula C10H14ClNO3 B6616564 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride CAS No. 2137715-69-4](/img/structure/B6616564.png)
4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride, also known as 4-AEMB, is a derivative of benzoic acid and is commonly used in the synthesis of various compounds. 4-AEMB is a white crystalline powder with a melting point of 184-186 °C and a molecular weight of 257.7 g/mol. It is soluble in water, methanol, and ethanol, and is insoluble in diethyl ether. 4-AEMB is a versatile synthetic intermediate used in the synthesis of compounds with various properties and applications, including pharmaceuticals and other compounds.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride is not well understood. However, it is believed to act as an acid catalyst in the synthesis of various compounds. It is thought to catalyze the reaction of two molecules by protonating them, thus allowing them to react more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride are not well understood. However, it is believed to be non-toxic and non-carcinogenic. Additionally, it is not known to have any significant effects on the human body.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, including pharmaceuticals and other compounds. Additionally, it is relatively easy to synthesize and can be isolated in a pure form. However, there are some limitations to using 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride in lab experiments. It is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, it is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for the use of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride in scientific research. It could be used in the synthesis of new compounds with potential applications in medicine and other fields. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases. Additionally, it could be used in the synthesis of compounds with potential applications in the fields of materials science and nanotechnology. Finally, it could be used in the synthesis of compounds with potential applications in the field of green chemistry.
Synthesis Methods
The synthesis of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride is typically achieved by reacting 2-aminoethyl benzoate with 3-methoxybenzoic acid in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then recrystallized from methanol to obtain the desired purity.
Scientific Research Applications
4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride is a versatile synthetic intermediate and has been used in the synthesis of a variety of compounds, including pharmaceuticals and other compounds. It has been used in the synthesis of the anti-inflammatory drug, diclofenac, as well as the antifungal drug, terbinafine. It has also been used in the synthesis of various heterocyclic compounds and natural products, such as the antimalarial drug, artemisinin. Additionally, 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride has been used in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases.
properties
IUPAC Name |
4-(2-aminoethyl)-3-methoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQKQPVIIQTBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-methoxybenzoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.